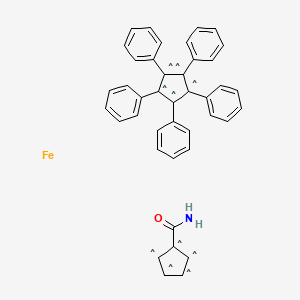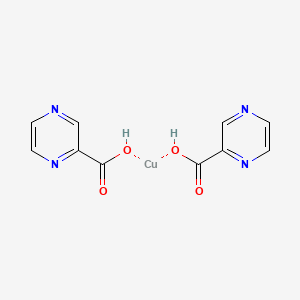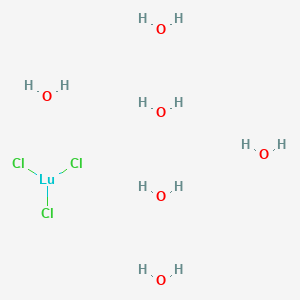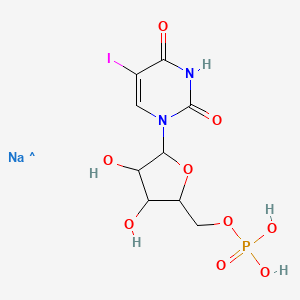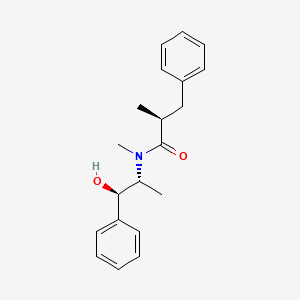![molecular formula C50H52FeP2 B12060600 (S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)
(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine is a chiral ligand used in asymmetric catalysis. This compound is notable for its unique structure, which includes a ferrocene backbone and phosphine groups, making it highly effective in various catalytic processes. The presence of the ferrocenyl group imparts stability and enhances the electronic properties of the ligand, making it a valuable tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves the following steps:
Formation of the Ferrocenyl Intermediate: The initial step involves the preparation of a ferrocenyl intermediate through the reaction of ferrocene with a suitable electrophile.
Introduction of Phosphine Groups: The ferrocenyl intermediate is then reacted with di(3,5-xylyl)phosphine under controlled conditions to introduce the phosphine groups.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale preparation of the ferrocenyl intermediate and di(3,5-xylyl)phosphine.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity.
Purification and Resolution: Advanced purification techniques and chiral resolution methods to obtain the final product.
化学反応の分析
Types of Reactions
®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The ligand can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation.
Reduced Phosphines: Formed through reduction.
Substituted Ligands: Formed through substitution reactions.
科学的研究の応用
Chemistry
Asymmetric Catalysis: The compound is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Organometallic Chemistry: It plays a crucial role in the formation of organometallic complexes.
Biology
Bioconjugation: The compound can be used to create bioconjugates for various biological applications.
Medicine
Drug Development: It is used in the synthesis of chiral drugs, enhancing their efficacy and reducing side effects.
Industry
Polymerization Catalysts: The compound is used as a catalyst in polymerization reactions, improving the properties of the resulting polymers.
作用機序
The mechanism of action of ®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The ferrocenyl group enhances the stability and electronic properties of the ligand, making it highly effective in catalysis.
類似化合物との比較
Similar Compounds
Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with similar applications in catalysis.
1,1’-Bis(diphenylphosphino)ferrocene: Known for its use in asymmetric catalysis.
Uniqueness
®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine is unique due to its specific chiral centers and the presence of di(3,5-xylyl)phosphine groups, which enhance its catalytic properties and stability compared to other similar compounds.
特性
分子式 |
C50H52FeP2 |
|---|---|
分子量 |
770.7 g/mol |
InChI |
InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m0../s1 |
InChIキー |
IDRVINOGJFWZOP-SHRURHRBSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





